4,7-Ethanoisobenzofuran-1,3,5,8(4H)-tetrone, tetrahydro-
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Overview
Description
4,7-Ethanoisobenzofuran-1,3,5,8(4H)-tetrone, tetrahydro- is a complex organic compound that belongs to the class of furan derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Ethanoisobenzofuran-1,3,5,8(4H)-tetrone, tetrahydro- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from simpler organic molecules, cyclization reactions can be employed to form the furan ring structure.
Oxidation and Reduction: These reactions are often used to introduce or modify functional groups within the molecule.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed.
Chemical Reactions Analysis
Types of Reactions
4,7-Ethanoisobenzofuran-1,3,5,8(4H)-tetrone, tetrahydro- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in drug discovery and development.
Medicine: Investigated for its therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,7-Ethanoisobenzofuran-1,3,5,8(4H)-tetrone, tetrahydro- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds with similar furan ring structures.
Benzofuran Derivatives: Compounds with fused benzene and furan rings.
Isobenzofuran Derivatives: Compounds with isobenzofuran structures.
Uniqueness
4,7-Ethanoisobenzofuran-1,3,5,8(4H)-tetrone, tetrahydro- is unique due to its specific ring structure and functional groups, which confer distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
6537-90-2 |
---|---|
Molecular Formula |
C10H8O5 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
4-oxatricyclo[5.2.2.02,6]undecane-3,5,8,10-tetrone |
InChI |
InChI=1S/C10H8O5/c11-5-1-3-6(12)2-4(5)8-7(3)9(13)15-10(8)14/h3-4,7-8H,1-2H2 |
InChI Key |
DOEBRZGMLPHNHL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C(C1=O)CC2=O)C(=O)OC3=O |
Origin of Product |
United States |
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